1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 857283-87-5
VCID: VC3866623
InChI: InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3
SMILES: CN1CCN(C2=C1C=CC(=C2)C#N)C
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

CAS No.: 857283-87-5

Cat. No.: VC3866623

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile - 857283-87-5

Specification

CAS No. 857283-87-5
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile
Standard InChI InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3
Standard InChI Key NBANRNWRIHAGBJ-UHFFFAOYSA-N
SMILES CN1CCN(C2=C1C=CC(=C2)C#N)C
Canonical SMILES CN1CCN(C2=C1C=CC(=C2)C#N)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core consists of a partially saturated quinoxaline ring system, where the 1- and 4-positions are substituted with methyl groups, and the 6-position bears a nitrile functional group. The tetrahydroquinoxaline scaffold introduces a degree of conformational flexibility, while the cyano group enhances electrophilicity, making it reactive toward nucleophilic agents .

IUPAC Name:
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
SMILES:
CN1CCN(C2=C1C=CC(=C2)C#N)C\text{CN1CCN(C2=C1C=CC(=C2)C\#N)C}

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is limited, analogs such as 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS: 2427-06-7) exhibit planar aromatic regions and non-planar saturated regions, as confirmed by X-ray diffraction . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the methyl groups (δ ~2.5–3.0 ppm) and the cyano carbon (δ ~110–120 ppm in 13C^{13}\text{C} NMR) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the following steps:

  • Cyclization: Formation of the tetrahydroquinoxaline core via condensation of o-phenylenediamine derivatives with ketones or aldehydes. For example, reacting 1,2-diaminobenzene with acetone under acidic conditions yields the dimethyl-substituted tetrahydroquinoxaline .

  • Nitrilation: Introduction of the cyano group at the 6-position via electrophilic substitution or metal-catalyzed cyanation. A common method involves treating the intermediate with cyanogen bromide (BrCN\text{BrCN}) in the presence of a Lewis acid catalyst .

Example Reaction:

C10H14N2+BrCNAlCl3C11H13N3+HBr\text{C}_{10}\text{H}_{14}\text{N}_2 + \text{BrCN} \xrightarrow{\text{AlCl}_3} \text{C}_{11}\text{H}_{13}\text{N}_3 + \text{HBr}

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (typically >80%) and purity (>97%). Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Molecular Weight187.24 g/mol
Melting Point80 °C
Boiling Point355 °C
Density1.18 g/cm³ (estimated)
SolubilitySlightly soluble in water; soluble in ethanol, DMSO

Reactivity

  • Nitrile Group: Participates in hydrolysis to form amides (-CONH2\text{-CONH}_2) or carboxylic acids (-COOH\text{-COOH}) under acidic/basic conditions.

  • Methyl Groups: Undergo oxidation to carboxyl groups under strong oxidizing agents (e.g., KMnO4\text{KMnO}_4) .

  • Aromatic Ring: Susceptible to electrophilic substitution (e.g., nitration, sulfonation) at the 5- and 7-positions .

Applications in Pharmaceutical and Organic Chemistry

Synthetic Intermediate

The compound serves as a precursor for:

  • Heterocyclic Expansion: Reaction with hydrazine yields pyrazolo[3,4-b]quinoxaline derivatives, which are explored as kinase inhibitors .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl halides forms biaryl structures, useful in materials science .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in well-ventilated areas

Comparison with Related Compounds

CompoundStructural DifferencesKey Properties
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalineLacks cyano groupLower reactivity; MP: 62 °C
6-CyanoquinoxalineFully aromatic ringHigher thermal stability

The addition of the cyano group in 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile significantly alters its electronic profile, enhancing its suitability for electrophilic reactions compared to non-cyano analogs .

Recent Research and Future Directions

Recent studies highlight the potential of quinoxaline nitriles in:

  • Anticancer Agents: Modulation of apoptosis pathways in vitro .

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport materials due to high electron affinity .

Future research should prioritize:

  • In Vivo Toxicity Studies: To assess therapeutic viability.

  • Catalytic Applications: As ligands in asymmetric synthesis .

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